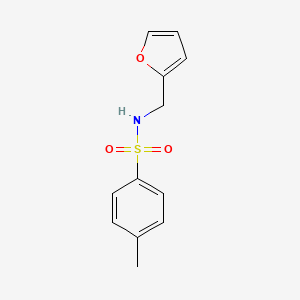

benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-

Overview

Description

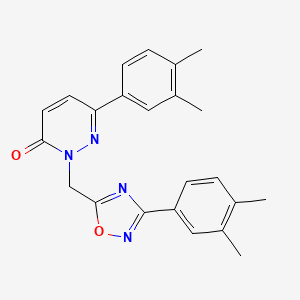

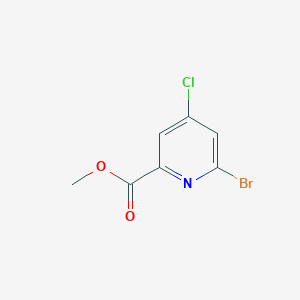

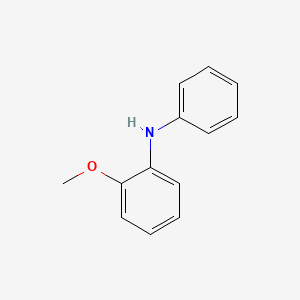

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. For benzenesulfonamide, the linear formula is C6H5SO2NH2 . The specific molecular structure of “benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-” is not provided in the available sources.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and more. For benzenesulfonamide, it has a molecular weight of 157.19, and it is soluble in methanol . The specific physical and chemical properties of “benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-” are not detailed in the available sources.Mechanism of Action

Furosemide works by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidney. This results in decreased reabsorption of sodium and chloride, leading to increased excretion of water and electrolytes. Furosemide also increases the excretion of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia.

Biochemical and Physiological Effects:

Furosemide has several biochemical and physiological effects on the body. It can cause electrolyte imbalances, including hypokalemia, hyponatremia, and hypochloremia. Furosemide can also cause metabolic alkalosis, as it increases the excretion of hydrogen ions. Additionally, Furosemide can cause dehydration and hypovolemia, which can lead to orthostatic hypotension, tachycardia, and syncope.

Advantages and Limitations for Lab Experiments

Furosemide has several advantages for use in lab experiments. It is a potent diuretic, which can be useful in studying the effects of fluid balance on various physiological processes. Furosemide can also be used to induce hypokalemia, which can be useful in studying the effects of potassium depletion on the body. However, Furosemide has several limitations for use in lab experiments. It can cause significant electrolyte imbalances, which can affect the results of experiments. Additionally, Furosemide can be difficult to administer accurately, as the dose must be adjusted based on the individual's response.

Future Directions

There are several future directions for research on Furosemide. One area of interest is the potential use of Furosemide in the treatment of acute kidney injury. Furosemide has been shown to improve renal function in some cases of acute kidney injury, and further research is needed to determine its efficacy in this area. Another area of interest is the potential use of Furosemide in the treatment of heart failure with preserved ejection fraction. Furosemide has been shown to improve symptoms in some patients with heart failure with preserved ejection fraction, and further research is needed to determine its efficacy in this area. Finally, further research is needed to determine the long-term effects of Furosemide on electrolyte balance and renal function, as well as its potential use in combination with other diuretics.

Conclusion:

Furosemide is a widely used loop diuretic medication that has been extensively researched for its diuretic effect and potential therapeutic applications. It works by inhibiting the Na+/K+/2Cl- co-transporter in the kidney, leading to increased excretion of water and electrolytes. Furosemide has several biochemical and physiological effects on the body, including electrolyte imbalances and dehydration. It has several advantages for use in lab experiments, but also has limitations due to its potential to affect the results of experiments. Future research on Furosemide should focus on its potential use in the treatment of acute kidney injury and heart failure with preserved ejection fraction, as well as its long-term effects on electrolyte balance and renal function.

Scientific Research Applications

Furosemide has been extensively researched for its diuretic effect and its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of congestive heart failure, cirrhosis, and renal failure. Furosemide has also been studied for its potential use in treating hypertension, as it can reduce blood pressure by decreasing the volume of blood in the body. Additionally, Furosemide has been investigated for its potential use in treating asthma, as it can decrease airway resistance.

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. Benzenesulfonamide has a GHS07 signal word of “Warning” and a hazard statement of H302 . The specific safety and hazards of “benzenesulfonamide, N-(2-furanylmethyl)-4-methyl-” are not provided in the available sources.

properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-8,13H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQWNUKIIGGUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348945 | |

| Record name | benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121564-33-8 | |

| Record name | benzenesulfonamide, N-(2-furanylmethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

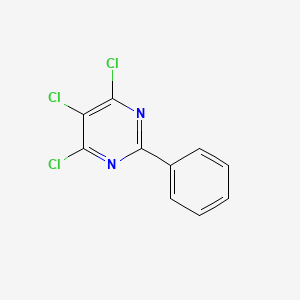

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cycloheptyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3046175.png)

![Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B3046176.png)

![2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3046181.png)

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B3046185.png)

![2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3046186.png)

![2-(2-amino-2-oxoethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3046188.png)